(E)-4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)-amino]carbonyl}anilino)-2-butenoic acid
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Description
(E)-4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)-amino]carbonyl}anilino)-2-butenoic acid is a useful research compound. Its molecular formula is C16H18N2O5 and its molecular weight is 318.329. The purity is usually 95%.
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Scientific Research Applications
Chlorogenic Acid: A Pharmacological Review
This review emphasizes the various biological and pharmacological effects of Chlorogenic Acid (CGA). CGA is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. It plays crucial roles in lipid and glucose metabolism regulation, potentially aiding in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Further research is encouraged to optimize its biological and pharmacological effects (Naveed et al., 2018).
The Spin Label Amino Acid TOAC
This paper reviews the paramagnetic amino acid TOAC and its applications in peptide studies. TOAC has been instrumental in analyzing backbone dynamics and peptide secondary structure, using techniques such as EPR spectroscopy, X-ray crystallography, and NMR. It has also been significant in studying peptide-protein and peptide-nucleic acid interactions. The increasing applications of TOAC in research suggest its potential for future use (Schreier et al., 2012).
Sorption of Phenoxy Herbicides
This study reviews the sorption experiments of 2,4-dichlorophenoxyacetic acid and other phenoxy herbicides, providing insights into the interaction mechanisms with soil, organic matter, and minerals. Understanding these interactions is crucial for environmental management and the development of more efficient agricultural practices (Werner et al., 2012).
Advances in Structure-based Drug Discovery of Carbonic Anhydrase Inhibitors
This paper discusses the advancements in the field of carbonic anhydrase inhibitors, highlighting the importance of structure-based drug design approaches. Understanding the inhibition mechanisms and structural characterizations may lead to new therapeutic implications (Supuran, 2017).
Properties
IUPAC Name |
(E)-4-oxo-4-[3-(oxolan-2-ylmethylcarbamoyl)anilino]but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-14(6-7-15(20)21)18-12-4-1-3-11(9-12)16(22)17-10-13-5-2-8-23-13/h1,3-4,6-7,9,13H,2,5,8,10H2,(H,17,22)(H,18,19)(H,20,21)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFSCTZJTKKQFA-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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